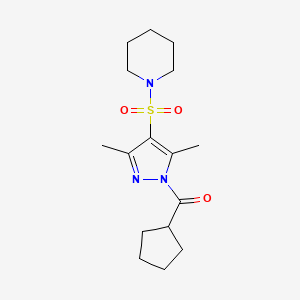

cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product. Common methods include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the types of atoms in the molecule and their connectivity. Infrared (IR) spectroscopy can identify functional groups, and X-ray crystallography can determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. For example, alcohols can undergo dehydration to form alkenes, while carboxylic acids can react with alcohols to form esters. The mechanisms of these reactions often involve the movement of electrons from one atom or group to another .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be measured experimentally and are often used to identify and characterize the compound .Scientific Research Applications

Synthesis and Structural Analysis

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone and its derivatives are significant in heterocyclic chemistry due to their extensive use in organic synthesis, showcasing a wide range of biological and pharmacological activities. These compounds are synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, utilizing a simple and rapid approach to obtain substituted pyrazoles. Their structures are elucidated through spectral analysis (1H NMR, 13C NMR) and further confirmed by X-ray diffraction studies, revealing configurations such as chair conformation for piperidine rings and distorted tetrahedral geometry around sulfur atoms. These structural insights are crucial for understanding the compound's reactivity and potential biological interactions (Golea Lynda, 2021) (C. S. Karthik et al., 2021).

Biological and Pharmacological Activities

The derivatives of this compound have been evaluated for their antibacterial, antioxidant, and anticancer activities. These compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant activities assessed using DPPH radical scavenging method. Moreover, they have shown potential as anticancer agents, with certain derivatives exhibiting higher anticancer activity than reference drugs in in vitro studies. This highlights the compound's versatility and potential in developing new therapeutic agents (Golea Lynda, 2021) (H. Hafez et al., 2016).

Antimicrobial and Antifungal Efficacy

Studies on novel quinoline derivatives bearing pyrazoline and pyridine analogues, including those related to this compound, have demonstrated significant antimicrobial and antifungal effects. These effects were potent against various strains of bacteria and fungi, with certain derivatives showing most potent antibacterial activity, indicating the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents (N. Desai, B. Patel, B. Dave, 2016).

Synthesis of Multifunctional Derivatives

The exploration of synthetic multifunctional amides, including derivatives of this compound, has opened new avenues for therapeutic agents against Alzheimer's disease. These compounds exhibit moderate enzyme inhibitory potentials, mild cytotoxicity, and promising antimycobacterial and antifungal activity, indicating their potential in drug development for neurodegenerative diseases and infections (Mubashir Hassan et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIUGLBPQYCSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)

![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)

![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)

![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)